![molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .
Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.
化学反応の分析
Types of Reactions: (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Hofmann rearrangement, where a primary amide reacts with a halogen (chlorine or bromine) in a strongly basic medium to convert the amide into a primary amine .
Common Reagents and Conditions: Common reagents used in the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include halogens (chlorine, bromine), strong bases (sodium hydroxide, potassium hydroxide), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide depend on the specific reaction conditions. For example, the Hofmann rearrangement produces a primary amine and carbon dioxide .
科学的研究の応用
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .
Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 |
InChIキー |
IBMJEJFJDQFSCM-JQWIXIFHSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


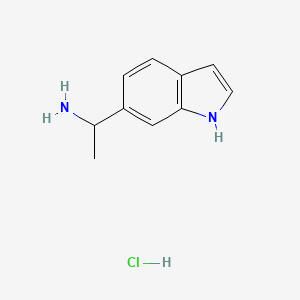
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

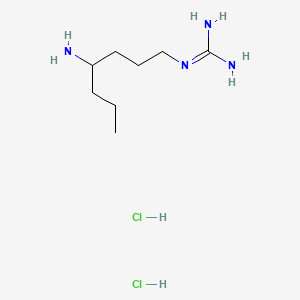
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
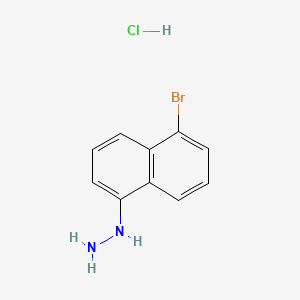
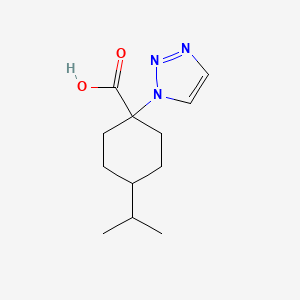
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
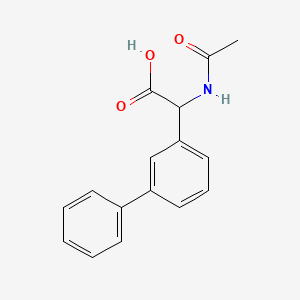
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
